

# An In-depth Technical Guide to 2,4,6-Trichloro-5-nitropyrimidine

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## Compound of Interest

Compound Name: 2,4,6-Trichloro-5-nitropyrimidine

Cat. No.: B1334791

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## Introduction

**2,4,6-Trichloro-5-nitropyrimidine** is a highly reactive heterocyclic compound that serves as a versatile building block in organic synthesis. Its unique electronic properties, arising from the presence of three chlorine atoms and a nitro group on the pyrimidine ring, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of **2,4,6-Trichloro-5-nitropyrimidine**, with a focus on its relevance to drug discovery and development.

## Physicochemical Properties

**2,4,6-Trichloro-5-nitropyrimidine** is a solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> Cl <sub>3</sub> N <sub>3</sub> O <sub>2</sub>	
Molecular Weight	228.42 g/mol	
Appearance	Off-white to pale yellow solid	
Melting Point	56-58 °C	
Boiling Point	314 °C	
Density	~1.8 g/cm <sup>3</sup>	
CAS Number	4359-87-9	

## Synthesis and Purification

The synthesis of **2,4,6-Trichloro-5-nitropyrimidine** is typically achieved through the chlorination and nitration of a pyrimidine precursor. A common starting material is 5-nitrouracil.

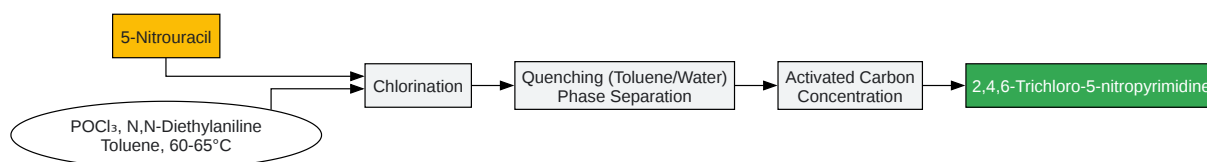
## Experimental Protocol: Synthesis from 5-Nitrouracil

Materials:

- 5-Nitrouracil
- Phosphorus oxychloride (POCl<sub>3</sub>)
- N,N-Diethylaniline
- Toluene
- Water
- Ethyl acetate
- Activated carbon

Procedure:

- In a suitable reaction vessel, suspend 5-nitrouracil in toluene.
- Add N,N-diethylaniline to the suspension.
- Slowly add phosphorus oxychloride to the mixture while maintaining the temperature between 60-65°C.
- After the addition is complete, stir the reaction mixture at 60-65°C until the reaction is complete (monitor by TLC or LC-MS).
- Cool the reaction mixture and concentrate under reduced pressure to remove excess phosphorus oxychloride.
- Carefully quench the residue by adding it to a biphasic mixture of toluene and ice-water at 0-10°C.
- Separate the organic layer and wash it with water.
- Treat the organic layer with activated carbon to decolorize the solution.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.



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**Caption:** Synthetic workflow for 2,4,6-Trichloro-5-nitropyrimidine.

## Experimental Protocol: Purification by Recrystallization

Materials:

- Crude **2,4,6-Trichloro-5-nitropyrimidine**
- Ethanol or a mixture of hexane and ethyl acetate
- Ice bath

Procedure:

- Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol).
- If there are any insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
- Dry the purified crystals under vacuum.

## Spectral Data

Characterization of **2,4,6-Trichloro-5-nitropyrimidine** is crucial for confirming its identity and purity. Below is a summary of expected spectral data.

### <sup>1</sup>H NMR Spectroscopy

Due to the absence of protons directly attached to the pyrimidine ring, the <sup>1</sup>H NMR spectrum of **2,4,6-Trichloro-5-nitropyrimidine** is expected to show no signals.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegative chlorine and nitro groups.

Carbon Position	Expected Chemical Shift (ppm)
C-5	~130-140
C-2, C-4, C-6	~150-165

## FT-IR Spectroscopy

The FT-IR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm <sup>-1</sup> )	Assignment
~1560-1580	Asymmetric NO <sub>2</sub> stretch
~1340-13	

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